Butyl 2-methoxyethyl ether

Description

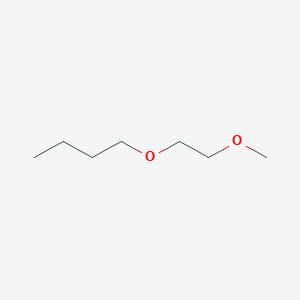

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methoxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFQEFFBRPGSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928119 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-98-1, 500005-29-8 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxanonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Understanding Butyl 2-methoxyethyl ether

An In-depth Technical Guide to the Physical Properties of Butyl 2-methoxyethyl ether

Butyl 2-methoxyethyl ether, identified by the CAS Number 13343-98-1, is a member of the glycol ether family.[1] These compounds are characterized by the presence of both ether and alkyl functionalities, granting them a unique set of solvent properties. The structure of Butyl 2-methoxyethyl ether, containing a butyl group and a methoxyethyl group linked by an ether oxygen, results in a molecule with moderate polarity and the capacity to engage in hydrogen bonding as an acceptor.[1] This guide provides a detailed examination of its core physical properties, the underlying molecular principles governing these characteristics, and the standardized methodologies for their experimental verification. For researchers and drug development professionals, a thorough understanding of these properties is crucial for solvent selection, reaction condition optimization, and formulation development.

Core Physical Properties

The physical characteristics of a substance are foundational to its application in a laboratory or industrial setting. The properties of Butyl 2-methoxyethyl ether are summarized below. It is important to note that while some data is derived from experimental measurements, other values are based on validated computational estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.203 g/mol | [1] |

| Boiling Point | 146.55 - 147 °C at 760 mmHg | [1][2] |

| Melting Point | -15.45 °C (estimate) | [1][2] |

| Density | 0.843 - 0.8834 g/cm³ (estimate) | [1][2] |

| Refractive Index | 1.4196 (estimate) | [1][2] |

| Flash Point | 25.2 °C | [1] |

| Vapor Pressure | 5.71 mmHg at 25 °C | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |

Expert Analysis: The Structure-Property Relationship

The physical properties of Butyl 2-methoxyethyl ether are a direct consequence of its molecular architecture. Understanding this relationship is key to predicting its behavior in various experimental contexts.

Molecular Structure

The molecule consists of a butyl chain and a methoxyethyl chain connected by an ether linkage. This structure lacks a hydroxyl group, meaning it cannot act as a hydrogen bond donor, a critical factor influencing its boiling point and water solubility. However, the two ether oxygen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors.[1]

-

Boiling Point Causality : The boiling point of ~147 °C is moderate for its molecular weight (132.20 g/mol ).[1][2] This is significantly lower than an alcohol of comparable mass (e.g., heptanol, ~176 °C) because of the absence of strong intermolecular hydrogen bonding. The dominant intermolecular forces are weaker dipole-dipole interactions and London dispersion forces, requiring less energy to overcome for vaporization.

-

Solubility Insights : As a glycol ether, it exhibits amphiphilic character. The butyl group provides significant non-polar character, promoting solubility in hydrocarbons and other organic solvents. The two ether linkages provide polar sites that allow for some interaction with polar solvents. Its miscibility with water is expected to be limited compared to shorter-chain glycol ethers due to the larger hydrophobic butyl group.

-

Density Considerations : The estimated density is less than that of water (approx. 1.0 g/cm³), which is typical for acyclic ethers of this size.

Experimental Protocols for Property Verification

To ensure scientific integrity, physical properties must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining the key physical properties of liquid samples like Butyl 2-methoxyethyl ether.

Workflow for Physical Property Determination

The validation of a compound's physical properties follows a logical sequence, starting with the acquisition of a pure sample and proceeding through non-destructive to destructive testing.

Protocol 1: Determination of Boiling Point by Simple Distillation

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

Round-bottom flask (25 mL)

-

Distillation head with thermometer adapter

-

Liebig condenser

-

Receiving flask

-

Calibrated thermometer (-10 to 200 °C)

-

Heating mantle

-

Boiling chips

-

Butyl 2-methoxyethyl ether sample (approx. 10-15 mL)

Methodology:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are securely clamped.

-

Sample Preparation: Add 10-15 mL of Butyl 2-methoxyethyl ether and 2-3 boiling chips to the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the temperature of the vapor entering the condenser is accurately measured.

-

Heating and Distillation: Begin gentle heating. As the liquid boils, vapor will rise and condense in the condenser. Record the temperature when it stabilizes as the first drop of distillate falls into the receiving flask.

-

Data Recording: Continue distillation and record the temperature range over which the bulk of the liquid distills. For a pure compound, this range should be narrow (1-2 °C). The stable temperature is the boiling point.

-

Correction: Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

Protocol 2: Determination of Density using a Pycnometer

Objective: To accurately measure the mass per unit volume of the liquid.

Materials:

-

Pycnometer (10 mL or 25 mL) with a capillary stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (set to 20.0 °C or 25.0 °C)

-

Thermometer

-

Butyl 2-methoxyethyl ether sample

-

Deionized water

Methodology:

-

Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer (m₁).

-

Fill the pycnometer with deionized water and place it in the constant temperature bath for 20 minutes to equilibrate.

-

Insert the capillary stopper, allowing excess water to exit. Dry the outside of the pycnometer and weigh it (m₂).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the Butyl 2-methoxyethyl ether sample and repeat the temperature equilibration and weighing process (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at the specific temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (m₃ - m₁) / V

-

References

-

Butyl 2-methoxyethyl ether. LookChem. Available at: [Link]

Sources

A Technical Guide to Butyl 2-methoxyethyl Ether: Structure, Properties, and Applications in Advanced Synthesis

Abstract: This technical guide provides a comprehensive overview of Butyl 2-methoxyethyl ether (CAS No. 13343-98-1), a member of the glycol ether class of solvents. We will conduct an in-depth analysis of its chemical structure, bonding, and physicochemical properties. The guide details common synthetic routes, explores its reactivity with a focus on critical safety considerations such as peroxide formation, and evaluates its applications as a high-boiling aprotic solvent in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals who require a functional understanding of this solvent's utility and associated handling protocols in a laboratory and process development setting.

Introduction to Butyl 2-methoxyethyl Ether

Butyl 2-methoxyethyl ether, also known as 1-(2-methoxyethoxy)butane, is a diether belonging to the versatile class of glycol ethers.[1] These solvents are characterized by the presence of both ether and alkyl functionalities, granting them unique solvency properties. Unlike simple ethers like diethyl ether or tetrahydrofuran (THF), glycol ethers often possess higher boiling points and a different polarity profile, making them suitable for specific applications requiring elevated reaction temperatures and solubility for a diverse range of reagents. Butyl 2-methoxyethyl ether embodies these characteristics, positioning it as a valuable, albeit less common, alternative to solvents like diglyme (bis(2-methoxyethyl) ether) for specialized synthetic challenges.[2] Understanding its molecular structure and reactivity is paramount to leveraging its benefits while mitigating its inherent risks.

Chemical Structure and Bonding

A molecule's utility as a solvent is fundamentally dictated by its structure and the nature of its chemical bonds.

Molecular Structure

The identity of Butyl 2-methoxyethyl ether is defined by its specific arrangement of atoms and functional groups.

-

IUPAC Name: 1-(2-methoxyethoxy)butane[1]

-

CAS Number: 13343-98-1[1]

-

Molecular Formula: C₇H₁₆O₂[1]

-

Molecular Weight: 132.20 g/mol [1]

-

Canonical SMILES: CCCCOCCOC[1]

Caption: Chemical structure of Butyl 2-methoxyethyl ether.

Valence Bond and Electronic Properties

The bonding within Butyl 2-methoxyethyl ether explains its physical and chemical behavior.

-

Hybridization: All carbon and oxygen atoms in the molecule are sp³ hybridized. This tetrahedral geometry around the carbon atoms allows for free rotation around the C-C and C-O single bonds, making the molecule highly flexible. The sp³ hybridization of the two oxygen atoms results in a bent geometry, with two of the four sp³ orbitals occupied by lone pairs of electrons.

-

Bond Polarity: The significant difference in electronegativity between oxygen (≈3.44) and carbon (≈2.55) renders the C-O bonds polar covalent. These bond dipoles do not cancel out due to the molecule's asymmetrical and bent structure, resulting in a net molecular dipole moment. This inherent polarity is key to its ability to dissolve polar and ionic compounds.

-

Lewis Base Character: The two lone pairs on each oxygen atom make Butyl 2-methoxyethyl ether a good Lewis base. It can donate electron density to electron-deficient species, including metal cations. This ability to coordinate with cations, such as Li⁺, Na⁺, and Mg²⁺, is a defining feature of glycol ethers, enhancing the reactivity of associated anions in solution, a phenomenon well-documented for the related solvent diglyme.[2]

-

Hydrogen Bonding: The molecule has two hydrogen bond acceptor sites (the oxygen atoms) but no hydrogen bond donor sites.[1] This classifies it as an aprotic solvent. It can accept hydrogen bonds from protic solvents or solutes but cannot self-associate through hydrogen bonding, which contributes to its relatively moderate boiling point compared to alcohols of similar molecular weight.

Physicochemical Properties

The quantitative physical properties of Butyl 2-methoxyethyl ether are essential for its practical application in experimental design.

| Property | Value | Source |

| Molecular Weight | 132.203 g/mol | [1] |

| Boiling Point | 147 °C (at 760 mmHg) | [1] |

| Flash Point | 25.2 °C | [1] |

| Density | 0.843 g/cm³ | [1] |

| Vapor Pressure | 5.71 mmHg at 25°C | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 6 | [1] |

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of Butyl 2-methoxyethyl ether is crucial for its safe and effective use.

Synthetic Pathways: The Williamson Ether Synthesis

A primary and versatile method for preparing ethers in the laboratory is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3] For Butyl 2-methoxyethyl ether, this can be achieved by reacting sodium 2-methoxyethoxide with 1-bromobutane.

Caption: Williamson ether synthesis of Butyl 2-methoxyethyl ether.

Exemplary Laboratory Protocol: Synthesis of Butyl 2-methoxyethyl ether

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas (N₂ or Ar) inlet, add anhydrous 2-methoxyethanol (1.0 eq).

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Causality: Using a slight excess of NaH ensures complete deprotonation of the alcohol. The reaction is exothermic and produces flammable H₂ gas, requiring careful addition and an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases, indicating the complete formation of sodium 2-methoxyethoxide.

-

Sₙ2 Reaction: Add 1-bromobutane (1.05 eq) dropwise via syringe to the stirred alkoxide solution.

-

Heat the reaction mixture to a gentle reflux (approx. 60-70 °C) for 4-6 hours. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Cool the reaction to room temperature. Cautiously quench any unreacted NaH with a few drops of isopropanol followed by water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume). Wash the combined organic layers with water and brine to remove inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure Butyl 2-methoxyethyl ether.

Reactivity and Stability Concerns

Peroxide Formation: The most significant hazard associated with ethers is their tendency to form explosive peroxides upon exposure to atmospheric oxygen, a process accelerated by light.[4][5] The hydrogen atoms on the carbons adjacent to the ether oxygens (α-hydrogens) are susceptible to radical abstraction, initiating an autoxidation chain reaction.

-

Self-Validation System: All containers of Butyl 2-methoxyethyl ether must be dated upon receipt and again upon opening.[5] It is imperative to test for the presence of peroxides before use, especially before distillation, where peroxides can concentrate to dangerous levels.

Protocol: Peroxide Detection (Potassium Iodide Test)

-

Add 1 mL of the ether to a test tube containing 10 mL of 10% aqueous potassium iodide (KI) solution.

-

Add a drop of dilute hydrochloric acid and shake.

-

Validation: The formation of a yellow-brown color (due to the oxidation of I⁻ to I₂) indicates the presence of peroxides. A dark purple color upon addition of a starch indicator solution provides a more sensitive confirmation.

-

Action: If peroxides are detected, they must be removed before use. A common method is to shake the ether with an aqueous solution of ferrous sulfate (FeSO₄).

Applications in Research and Development

Butyl 2-methoxyethyl ether's properties make it a useful tool for specific challenges in chemical synthesis.

High-Boiling Aprotic Solvent

In many organometallic and nucleophilic substitution reactions, higher temperatures are required to overcome activation barriers. Low-boiling solvents like THF (b.p. 66 °C) and diethyl ether (b.p. 35 °C) are unsuitable for such conditions. With a boiling point of 147 °C, Butyl 2-methoxyethyl ether provides a wide liquid range, allowing for greater thermal control and enabling reactions that are sluggish at lower temperatures. Its aprotic nature prevents interference with strong bases or nucleophiles.

Chelation in Organometallic Chemistry

Similar to other polyethers like diglyme and crown ethers, Butyl 2-methoxyethyl ether can act as a chelating agent for alkali and alkaline earth metal cations.[2] The oxygen atoms coordinate with the metal ion, effectively sequestering it and creating a more "naked," and therefore more reactive, counter-anion. This can lead to significant rate enhancements in reactions involving organolithium reagents, Grignard reagents, or metal hydrides.[2]

Caption: Workflow for a high-temperature organometallic reaction.

Toxicological and Safety Considerations

Professionals in research and drug development must handle all chemicals with a thorough understanding of their potential hazards.

-

Flammability: Butyl 2-methoxyethyl ether is a flammable liquid with a relatively low flash point of 25.2 °C.[1] It must be kept away from heat, sparks, and open flames.[4] Grounding and bonding of containers are necessary during transfers to prevent static discharge.[6]

-

Reproductive Toxicity: A significant concern for this class of compounds is reproductive toxicity. The related solvent, diglyme (bis(2-methoxyethyl) ether), is classified as a substance of very high concern (SVHC) by the European Chemicals Agency due to its reproductive toxicity.[2] This toxicity is primarily attributed to its metabolite, methoxyacetic acid (MAA), which is a known testicular toxicant and teratogen.[7][8][9]

-

Metabolic Pathway Concern: It is plausible that Butyl 2-methoxyethyl ether could be metabolized in vivo via cleavage of the ether linkages. This could potentially generate toxic metabolites such as 2-methoxyethanol (a precursor to MAA) or 2-butoxyethanol, which is itself a respiratory irritant and can cause other toxic effects.[8][10] Given these risks, Butyl 2-methoxyethyl ether should be handled with appropriate engineering controls (e.g., chemical fume hood) and personal protective equipment (gloves, safety glasses).

Conclusion

Butyl 2-methoxyethyl ether is a specialized aprotic solvent with a high boiling point and useful chelating properties. Its ability to facilitate reactions at elevated temperatures makes it a valuable alternative to more common ethers in specific synthetic applications. However, its utility is coupled with significant safety hazards, including flammability and the potential for explosive peroxide formation. Furthermore, the toxicological profile of structurally related glycol ethers warrants a high degree of caution, particularly concerning potential reproductive toxicity. For the discerning researcher, a comprehensive understanding of these properties is essential for harnessing the benefits of Butyl 2-methoxyethyl ether while ensuring a safe and controlled experimental environment.

References

-

LookChem. (n.d.). Butyl 2-methoxyethyl ether. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. [Link]

-

Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Bis(2-methoxyethyl) ether. [Link]

-

Wikipedia. (n.d.). Diglyme. Retrieved from [Link]

-

Stenutz, R. (n.d.). bis(2-methoxyethyl) ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Bis (2-methoxyethyl) ether | Request PDF. Retrieved from [Link]

- Yadav, G. D., & Kadam, A. A. (2017). Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Journal of the Indian Chemical Society, 94(11), 1239-1246.

-

Lu Le Laboratory. (2012). Synthesis of n-Butyl Methyl Ether - SN2 Reactions. [Link]

-

SpectraBase. (n.d.). Bis(2-methoxyethyl) ether. Retrieved from [Link]

-

PubChem. (n.d.). Butyl methyl ether. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Bis(2-methoxyethyl) Phthalate. [Link]

-

Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1'-oxybis[2-methoxy-. Retrieved from [Link]

-

Daniel, F. B., et al. (1991). Bis(2-methoxyethyl) ether: metabolism and embryonic disposition of a developmental toxicant in the pregnant CD-1 mouse. Fundamental and Applied Toxicology, 16(3), 567-75. [Link]

-

Richards, D. E., et al. (1993). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Toxicology and Applied Pharmacology, 114(1), 131-8. [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. [Link]

Sources

- 1. Butyl 2-methoxyethyl ether|lookchem [lookchem.com]

- 2. Diglyme - Wikipedia [en.wikipedia.org]

- 3. Lu Le Laboratory: Synthesis of n-Butyl Methyl Ether - SN2 Reactions - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Uses of Bis (2-methoxyethyl) ether_Chemicalbook [chemicalbook.com]

- 8. Bis(2-methoxyethyl) ether: metabolism and embryonic disposition of a developmental toxicant in the pregnant CD-1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Butyl 2-methoxyethyl Ether

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for Butyl 2-methoxyethyl ether, a valuable glycol ether used in various industrial applications. The primary focus is on the Williamson ether synthesis, a classic yet highly effective method for forming the ether linkage. This document delves into the underlying reaction mechanism, strategic selection of starting materials, and the significant process enhancements offered by phase-transfer catalysis (PTC). A detailed, field-proven experimental protocol is presented, designed for reproducibility and scalability. This guide is intended for researchers, chemists, and process development professionals seeking both a theoretical understanding and a practical framework for the synthesis of this and similar ether compounds.

Introduction: The Significance of Glycol Ethers

Glycol ethers are a class of solvents prized for their unique amphiphilic nature, possessing both ether and alcohol functionalities (or in this case, two ether linkages) that render them miscible with both aqueous and organic phases. Butyl 2-methoxyethyl ether, also known as diethylene glycol butyl methyl ether, is a higher-boiling point glycol ether that finds application as a solvent in coatings, inks, and cleaning formulations, and as an intermediate in chemical synthesis.

The most reliable and versatile method for preparing unsymmetrical ethers like Butyl 2-methoxyethyl ether is the Williamson ether synthesis.[1] Developed in the 1850s by Alexander Williamson, this reaction remains a cornerstone of organic synthesis in both laboratory and industrial settings due to its reliability and broad scope.[2][3] The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

Core Synthesis Strategy: The Williamson Ether Synthesis

The synthesis of Butyl 2-methoxyethyl ether (CH₃OCH₂CH₂OCH₂CH₂CH₂CH₃) requires the formation of a specific ether bond. The Williamson synthesis provides two logical retrosynthetic disconnections for this target molecule.

Mechanistic Underpinnings

The reaction proceeds via a classic SN2 pathway.[5] In this mechanism, the alkoxide ion acts as a potent nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This attack occurs from the backside relative to the leaving group (typically a halide), leading to an inversion of stereochemistry if the carbon is a stereocenter.[4] The reaction is a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[2]

Strategic Reactant Selection

To construct the target ether, two primary pathways are available:

-

Pathway A: The reaction between a butoxide ion (derived from 1-butanol) and 2-methoxyethyl halide.

-

Pathway B: The reaction between a 2-methoxyethoxide ion (derived from 2-methoxyethanol) and a 1-butyl halide.

Caption: Retrosynthetic analysis for Butyl 2-methoxyethyl ether.

Causality of Choice: The efficacy of the Williamson synthesis is highly dependent on the structure of the alkyl halide. The reaction works best with methyl and primary alkyl halides.[5] Secondary halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo E2 elimination in the presence of a strong base like an alkoxide.[6] In this case, both 1-butyl halide and 2-methoxyethyl halide are primary, making both pathways mechanistically viable. The final choice often rests on the relative cost, availability, and reactivity of the starting materials. For this guide, we will focus on Pathway B , a commonly employed strategy for synthesizing glycol ethers.

Process Intensification with Phase-Transfer Catalysis (PTC)

A significant challenge in the traditional Williamson synthesis is the mutual insolubility of the reactants. The alkoxide salt is typically soluble in a polar, aqueous phase, while the alkyl halide is soluble in an organic phase.[7][8] Phase-transfer catalysis provides an elegant solution to this problem, enhancing reaction rates and allowing for milder conditions without the need for expensive, anhydrous solvents.[9][10]

A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide anion from the aqueous phase into the organic phase.[10] The large, lipophilic alkyl groups on the quaternary cation (Q⁺) make the resulting ion pair [Q⁺OR⁻] soluble in the organic medium, where it can readily react with the alkyl halide.[8]

Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.

This methodology is highly trustworthy as it is self-validating; the successful formation of the product confirms the effective operation of the catalytic cycle. It is widely exploited in industrial processes for its efficiency and greener profile, often allowing the use of water instead of organic solvents.[7]

Detailed Experimental Protocol: PTC Synthesis of Butyl 2-methoxyethyl Ether

This protocol describes the synthesis using 2-methoxyethanol and 1-bromobutane, facilitated by tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials and Equipment

-

Reagents: 2-Methoxyethanol, 1-Bromobutane, Sodium Hydroxide (pellets), Tetrabutylammonium Bromide (TBAB), Diethyl ether (or other suitable extraction solvent), Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Three-necked round-bottom flask, reflux condenser, mechanical or magnetic stirrer with stir bar, heating mantle with temperature controller, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus.

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, combine 2-methoxyethanol (0.5 mol), tetrabutylammonium bromide (0.025 mol, 5 mol%), and 100 mL of water.

-

Base Addition: While stirring vigorously, add sodium hydroxide pellets (0.75 mol, 1.5 eq.) to the flask. The mixture may warm up during this process. Stir until the majority of the NaOH has dissolved.

-

Alkyl Halide Addition: Heat the mixture to a gentle reflux (approximately 70-80°C).[2] Add 1-bromobutane (0.5 mol) dropwise from the dropping funnel over a period of 30-45 minutes to maintain a controlled reflux.

-

Reaction: After the addition is complete, continue to stir the mixture under reflux for 4-6 hours.[2] The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Combine all organic extracts and wash them with 100 mL of water, followed by 100 mL of saturated brine solution to remove residual salts and water.[3]

-

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure Butyl 2-methoxyethyl ether.

Safety and Handling

-

General Precautions: All operations should be conducted in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[12]

-

Reagent Hazards:

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

-

Butyl 2-methoxyethyl ether (Product): May have reproductive toxicity concerns, similar to other glycol ethers.[11][13] Handle with care and consult the Safety Data Sheet (SDS) before use.[12][14]

-

-

Emergency Measures: Ensure eyewash stations and safety showers are readily accessible.[11]

Quantitative Data and Characterization

The following table summarizes typical parameters and expected outcomes for the described synthesis.

| Parameter | Value | Reference/Notes |

| Reactants | 2-Methoxyethanol, 1-Bromobutane | Pathway B |

| Base | Sodium Hydroxide (NaOH) | 1.5 equivalents |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | 5 mol% |

| Solvent System | Water / Organic Phase | Two-phase system[10] |

| Reaction Temperature | 70-80 °C | Reflux conditions[2] |

| Reaction Time | 4-6 hours | Monitor by GC for completion |

| Typical Yield | 75-90% | Yields are often high with PTC[15] |

| Product Boiling Point | ~186 °C | Literature value |

| Product Density | ~0.88 g/cm³ | Literature value |

Product Characterization: The identity and purity of the synthesized Butyl 2-methoxyethyl ether should be confirmed using standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-O-C ether stretches.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Conclusion

The Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, represents a highly efficient, reliable, and scalable route for the production of Butyl 2-methoxyethyl ether. This guide provides the fundamental principles, strategic considerations, and a detailed, actionable protocol for its successful synthesis. By understanding the causality behind the choice of reactants and the mechanism of catalysis, researchers and development professionals can confidently apply and adapt this methodology for the synthesis of a wide range of ether compounds.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823. Retrieved from [Link]

-

Kim, D. W., & Sohn, J. K. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429. Retrieved from [Link]

-

ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

St. Norbert College. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

CPAchem. (2023, March 20). Safety data sheet - Bis(2-methoxyethyl)ether. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. byjus.com [byjus.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. cpachem.com [cpachem.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Butyl 2-methoxyethyl Ether in Common Organic Solvents

Introduction

Butyl 2-methoxyethyl ether, a member of the glycol ether family, is a versatile organic solvent with a unique molecular structure that imparts a valuable combination of properties.[1] Its amphiphilic nature, possessing both polar (ether and methoxy groups) and non-polar (butyl group) characteristics, allows it to exhibit a broad range of miscibility with both aqueous and organic media.[1][2] This guide provides a comprehensive technical overview of the solubility of Butyl 2-methoxyethyl ether in common organic solvents, offering insights for researchers, scientists, and professionals in drug development and various industrial applications.

The strategic selection of a solvent is a critical decision in chemical synthesis, formulation, and purification processes. A solvent's ability to dissolve reactants, intermediates, and final products directly influences reaction rates, yields, and the ease of product isolation. Butyl 2-methoxyethyl ether, with its moderate boiling point and excellent solvency, serves as a valuable component in formulations for coatings, inks, cleaners, and as a reaction medium in organic synthesis.[2][3][4] Understanding its solubility profile is paramount to leveraging its full potential.

Physicochemical Properties of Butyl 2-methoxyethyl Ether

A thorough understanding of the physicochemical properties of Butyl 2-methoxyethyl ether is fundamental to predicting and explaining its solubility behavior. These properties dictate the intermolecular forces at play when it is mixed with other organic solvents.

| Property | Value | Source |

| Molecular Formula | C7H16O2 | [5] |

| Molecular Weight | 132.20 g/mol | [5] |

| Boiling Point | 147 °C at 760 mmHg | [5] |

| Density | 0.843 g/cm³ | [5] |

| Flash Point | 25.2 °C | [5] |

| Vapor Pressure | 5.71 mmHg at 25°C | [5] |

| LogP (Octanol-Water Partition Coefficient) | 1.44950 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

The presence of two ether oxygen atoms makes Butyl 2-methoxyethyl ether a hydrogen bond acceptor, enabling it to interact favorably with protic solvents.[5] The absence of a hydroxyl group means it cannot act as a hydrogen bond donor. Its LogP value suggests a moderate level of lipophilicity, indicating a preference for non-polar environments over water, yet its ether linkages provide sufficient polarity to interact with a wide range of organic solvents.[5]

Understanding Solubility and Miscibility

It is crucial to distinguish between solubility and miscibility. Solubility refers to the ability of a substance (solute) to dissolve in another substance (solvent) to form a homogeneous mixture. It is a quantitative measure, often expressed in grams per 100 mL or as a molar concentration. Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a single phase. For the purpose of this guide, we will explore the miscibility of Butyl 2-methoxyethyl ether with various organic solvents, as this is often the more practical consideration in many applications. The general principle of "like dissolves like" is a useful starting point for predicting miscibility, where substances with similar polarities tend to be miscible.

Solubility Profile of Butyl 2-methoxyethyl Ether

Based on its chemical structure and the general properties of glycol ethers, Butyl 2-methoxyethyl ether is expected to be miscible with a wide array of common organic solvents.[1][6] This broad miscibility is a key attribute that makes it a versatile solvent.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents lack acidic protons and are not hydrogen bond donors. However, they possess dipoles that allow for dipole-dipole interactions.

| Solvent | Expected Miscibility | Rationale |

| Acetone | Miscible | The ketone group in acetone can interact with the ether groups of Butyl 2-methoxyethyl ether through dipole-dipole interactions. |

| Acetonitrile | Miscible | The polar nitrile group in acetonitrile allows for favorable dipole-dipole interactions. |

| Dimethylformamide (DMF) | Miscible | The highly polar amide group in DMF leads to strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Miscible | The sulfoxide group in DMSO is a strong dipole, facilitating miscibility. |

| Tetrahydrofuran (THF) | Miscible | Both are ethers, leading to favorable "like dissolves like" interactions. |

Solubility in Polar Protic Solvents

Polar protic solvents contain at least one hydrogen atom connected directly to an electronegative atom and can act as hydrogen bond donors.

| Solvent | Expected Miscibility | Rationale |

| Methanol | Miscible | The hydroxyl group of methanol can form hydrogen bonds with the ether oxygens of Butyl 2-methoxyethyl ether. |

| Ethanol | Miscible | Similar to methanol, ethanol's hydroxyl group can act as a hydrogen bond donor. |

| Isopropanol | Miscible | The ability to hydrogen bond ensures miscibility. |

| Water | Partially Miscible | While the ether groups provide some hydrophilicity, the butyl group imparts significant hydrophobic character, leading to limited water solubility. Glycol ethers with shorter alkyl chains are typically fully miscible with water.[1] |

Solubility in Non-Polar Solvents

Non-polar solvents lack a significant dipole moment and interact primarily through London dispersion forces.

| Solvent | Expected Miscibility | Rationale |

| Hexane | Miscible | The non-polar butyl group of Butyl 2-methoxyethyl ether allows for favorable van der Waals interactions with the hydrocarbon chains of hexane. |

| Toluene | Miscible | The aromatic ring of toluene and the alkyl chain of the ether interact well through dispersion forces. |

| Diethyl Ether | Miscible | Both are ethers, leading to high miscibility based on the "like dissolves like" principle. |

| Chloroform | Miscible | Although chloroform has a dipole, its overall character allows for good interaction with the ether. |

Experimental Determination of Miscibility

While theoretical principles provide a strong indication of miscibility, experimental verification is essential for definitive confirmation. A straightforward and widely used method for determining miscibility is through visual assessment.[7]

Protocol for Visual Miscibility Determination

Objective: To visually determine the miscibility of Butyl 2-methoxyethyl ether with a range of common organic solvents at room temperature.

Materials:

-

Butyl 2-methoxyethyl ether (purity > 99%)

-

Test solvents (e.g., acetone, ethanol, hexane, water) of high purity

-

Glass vials with caps (e.g., 5 mL or 10 mL)

-

Calibrated pipettes or graduated cylinders

Procedure:

-

Label a series of clean, dry glass vials for each solvent to be tested.

-

Using a calibrated pipette, add 2 mL of Butyl 2-methoxyethyl ether to each labeled vial.

-

Add 2 mL of the corresponding test solvent to each vial.

-

Cap the vials securely and shake vigorously for 30 seconds to ensure thorough mixing.

-

Allow the vials to stand undisturbed for at least 5 minutes.

-

Visually inspect the contents of each vial against a well-lit background.

-

Record the observations for each solvent pair.

Causality Behind Experimental Choices:

-

Equal Volumes: Using equal volumes of the two liquids provides a stringent test of miscibility across a significant concentration range.

-

Vigorous Shaking: This ensures that the liquids have ample opportunity to interact and form a homogeneous solution if they are miscible.

-

Standing Time: Allowing the mixture to stand helps to confirm the stability of the single phase (for miscible liquids) or allows for complete phase separation (for immiscible liquids).

Diagram of Miscibility Determination Workflow

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. Uses of Bis (2-methoxyethyl) ether_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. DOWANOL™ PM Glycol Ether | Dow Inc. [dow.com]

- 7. The solvent miscibility table updated: miscibility and potential applications of green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02901E [pubs.rsc.org]

An In-Depth Technical Guide to Butyl 2-methoxyethyl Ether

This guide provides a comprehensive technical overview of Butyl 2-methoxyethyl ether, a diether solvent with potential applications across various research and industrial sectors. This document delves into its chemical identity, physicochemical properties, synthesis, potential applications, and detailed safety and handling protocols, offering a valuable resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Synonyms

Butyl 2-methoxyethyl ether is systematically known as 1-(2-methoxyethoxy)butane. Its unique structure, featuring both ether linkages and a butyl group, imparts a specific set of properties that differentiate it from other glycol ethers.

CAS Number: 13343-98-1[1][2][3][4]

Synonyms:

-

1-(2-Methoxyethoxy)butane[5]

-

2,5-Dioxanonane

-

1-Butoxy-2-methoxyethane

-

Ethane, 1-butoxy-2-methoxy-

-

Ethylene glycol methyl butyl ether

-

EINECS 236-392-7

Physicochemical Properties

The physicochemical properties of Butyl 2-methoxyethyl ether are critical to understanding its behavior as a solvent and its suitability for various applications. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | LookChem |

| Molecular Weight | 132.20 g/mol | LookChem |

| Boiling Point | 147 °C at 760 mmHg | LookChem |

| Flash Point | 25.2 °C | LookChem |

| Density | 0.843 g/cm³ | LookChem |

| Vapor Pressure | 5.71 mmHg at 25°C | LookChem |

| Refractive Index | ~1.4196 (estimate) | LookChem |

| LogP | 1.44950 | LookChem |

| Hydrogen Bond Acceptor Count | 2 | LookChem |

| Hydrogen Bond Donor Count | 0 | LookChem |

Synthesis of Butyl 2-methoxyethyl Ether

The primary route for the synthesis of Butyl 2-methoxyethyl ether is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, a butoxide reacts with a 2-methoxyethyl halide, or a methoxide reacts with a 2-butoxyethyl halide. The SN2 reaction mechanism is favored, which involves a backside attack by the nucleophile on the alkyl halide. For optimal yield, the alkyl halide should be primary to minimize competing elimination reactions.

General Reaction Scheme

The synthesis can be envisioned through two primary pathways, both following the Williamson ether synthesis principle.

Pathway A:

Caption: Pathway A of Williamson ether synthesis.

Pathway B:

Caption: Pathway B of Williamson ether synthesis.

Experimental Protocol (Adapted from General Williamson Ether Synthesis)

The following is a generalized laboratory-scale protocol for the synthesis of Butyl 2-methoxyethyl ether.

Materials:

-

Sodium metal

-

Anhydrous 1-Butanol

-

2-Chloroethyl methyl ether

-

Anhydrous diethyl ether (as solvent)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous 1-butanol.

-

Carefully add small pieces of sodium metal to the alcohol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming sodium butoxide.

-

SN2 Reaction: Cool the sodium butoxide solution to room temperature.

-

Slowly add 2-chloroethyl methyl ether to the reaction mixture.

-

Heat the mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure Butyl 2-methoxyethyl ether.

Potential Applications

While specific industrial applications for Butyl 2-methoxyethyl ether are not as widely documented as for other glycol ethers, its chemical structure suggests its utility in several areas. Its amphiphilic nature, having both polar ether groups and a nonpolar butyl group, makes it a candidate for applications requiring the solubilization of a wide range of substances.

Potential applications include:

-

Solvent in Organic Synthesis: It can be used as a higher-boiling point solvent for reactions requiring temperatures above the boiling points of more common ethers like diethyl ether or tetrahydrofuran. Its stability in the presence of strong bases makes it suitable for reactions involving organometallic reagents.

-

Component in Coatings and Inks: Like other butyl-substituted glycol ethers, it could serve as a coalescing agent in latex paints, promoting the formation of a continuous film as the paint dries. Its solvency for both resins and pigments could also be beneficial in ink formulations.

-

Industrial and Household Cleaners: The ability to dissolve both oils and water-soluble soils makes it a potential component in degreasers and other cleaning formulations.

-

Chemical Intermediate: It can serve as a starting material for the synthesis of other, more complex molecules.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling Butyl 2-methoxyethyl ether. The following information is a summary of the potential hazards and recommended handling procedures.

Hazard Identification:

-

Flammability: Flammable liquid and vapor.

-

Health Hazards: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Personal Protective Equipment (PPE):

Caption: Recommended PPE for handling Butyl 2-methoxyethyl ether.

Conclusion

Butyl 2-methoxyethyl ether is a versatile diether with a range of potential applications stemming from its unique combination of ether and alkyl functionalities. A thorough understanding of its physicochemical properties, synthesis via the Williamson ether synthesis, and appropriate safety and handling procedures is essential for its effective and safe utilization in both research and industrial settings. Further investigation into its specific applications is warranted to fully realize its potential as a valuable chemical intermediate and solvent.

References

-

Angene Chemical. (n.d.). Safety Data Sheet: Butyl 2-methoxyethyl ether. Retrieved from [Link]

-

LookChem. (n.d.). Butyl 2-methoxyethyl ether. Retrieved from [Link]

-

PubChem. (n.d.). 1-[2-(2-Methoxyethoxy)ethoxy]butane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Butyl 2-methoxyethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of Butyl 2-methoxyethyl ether (also known as diethylene glycol butyl methyl ether). As a member of the glycol ether family, this compound finds utility in various industrial and research applications, including as a solvent in organic synthesis and potentially in pharmaceutical formulations. An understanding of its thermodynamic behavior is critical for process design, safety, and application development. This document consolidates key physical and thermodynamic data, details established experimental methodologies for their determination, and explores the compound's relevance in the pharmaceutical sector.

Introduction: The Significance of Thermodynamic Properties in a Scientific Context

The precise knowledge of a compound's thermodynamic properties is fundamental to its practical application and safe handling. For researchers and professionals in drug development, these properties govern everything from reaction kinetics and solvent efficacy to purification processes and the stability of final formulations. Butyl 2-methoxyethyl ether, with its characteristic ether and methoxy functionalities, presents a unique set of properties that make it a subject of interest. This guide aims to provide a detailed and practical understanding of these properties, moving beyond simple data points to explain the causality behind experimental choices and the logic of data interpretation.

Core Physicochemical and Thermodynamic Properties

A foundational understanding of Butyl 2-methoxyethyl ether begins with its fundamental physical and thermodynamic characteristics. These properties dictate its behavior in various environments and applications.

General Properties

Below is a summary of the general physicochemical properties of Butyl 2-methoxyethyl ether.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| CAS Number | 13343-98-1 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 147 °C at 760 mmHg | [1] |

| Melting Point | -15.45 °C (estimate) | [1][2] |

| Density | 0.843 g/cm³ | [1] |

| Vapor Pressure | 5.71 mmHg at 25 °C | [1] |

| Flash Point | 25.2 °C | [1] |

| Refractive Index | 1.4196 (estimate) | [1][2] |

Heat Capacity

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This is a critical parameter for distillation processes and for understanding solvent volatility. Experimental data for the enthalpy of vaporization of Butyl 2-methoxyethyl ether is scarce. However, for the similar compound methyl tert-butyl ether, the enthalpy of vaporization is 338,287 J/kg at 25 °C[3]. Group contribution methods can also be employed for its estimation[4][5].

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on well-established experimental techniques. This section details the methodologies for measuring key parameters of Butyl 2-methoxyethyl ether.

Determination of Heat Capacity by Calorimetry

The experimental determination of the heat capacity of a liquid like Butyl 2-methoxyethyl ether is typically performed using a calorimeter.

Principle: Calorimetry measures the heat transferred to or from a substance. By introducing a known amount of heat to a known mass of the substance and measuring the resulting temperature change, the specific heat capacity can be calculated using the formula:

q = mcΔT

where:

-

q is the heat added

-

m is the mass of the substance

-

c is the specific heat capacity

-

ΔT is the change in temperature

Experimental Workflow:

Figure 1: Workflow for determining heat capacity using calorimetry.

Detailed Protocol:

-

Calorimeter Calibration: The heat capacity of the calorimeter itself must first be determined. This is often done by mixing known masses of hot and cold water and measuring the final temperature[3][4].

-

Sample Preparation: A precise mass of Butyl 2-methoxyethyl ether is weighed and placed into the calorimeter.

-

Heating: A known amount of electrical energy is supplied to the sample through a heating element, and the temperature is monitored with a high-precision thermometer.

-

Data Acquisition: The temperature is recorded at regular intervals until a stable final temperature is reached.

-

Calculation: The specific heat capacity is calculated, accounting for the heat absorbed by the calorimeter.

Determination of Vapor Pressure by Ebulliometry

Ebulliometry is a technique used to accurately measure the boiling point of a liquid at a given pressure. By varying the pressure, the vapor pressure curve can be determined.

Principle: An ebulliometer is designed to measure the boiling temperature of a liquid while it is in equilibrium with its vapor phase. The pressure of the system is carefully controlled, and the corresponding boiling temperature is measured.

Experimental Workflow:

Figure 2: Workflow for determining vapor pressure using ebulliometry.

Detailed Protocol:

-

Apparatus Setup: The ebulliometer is filled with Butyl 2-methoxyethyl ether. The apparatus is connected to a vacuum pump and a pressure controller.

-

Pressure Control: The system pressure is set to the desired value and allowed to stabilize.

-

Boiling Point Measurement: The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is recorded.

-

Data Collection: This process is repeated at various pressures to obtain a set of pressure-temperature data points.

-

Data Analysis: The data is then plotted to generate the vapor pressure curve of the compound.

Determination of Density and Viscosity

Density and viscosity are important transport properties. A vibrating tube densimeter and an Ubbelohde viscometer are commonly used for their accurate measurement.

Density Measurement (Vibrating Tube Densimeter):

-

Principle: The natural frequency of a vibrating U-shaped tube changes when it is filled with a fluid. This change in frequency is directly related to the density of the fluid.

-

Procedure: The instrument is calibrated with fluids of known density (e.g., dry air and pure water). The sample of Butyl 2-methoxyethyl ether is then introduced into the tube, and its density is determined from the measured oscillation frequency.

Viscosity Measurement (Ubbelohde Viscometer):

-

Principle: This method measures the time it takes for a fixed volume of liquid to flow through a calibrated capillary tube under the influence of gravity.

-

Procedure: The viscometer is filled with the sample, and the time it takes for the liquid meniscus to pass between two marked points is measured. The kinematic viscosity is then calculated from this flow time and the viscometer constant.

Applications in Drug Development and Scientific Research

Glycol ethers, including Butyl 2-methoxyethyl ether, possess a unique combination of properties that make them valuable in pharmaceutical and research settings.

Solvent in Organic Synthesis

Due to its relatively high boiling point and good solvency for a range of organic compounds, Butyl 2-methoxyethyl ether can be used as a reaction solvent. Its ether linkages are generally stable under many reaction conditions. For instance, higher-boiling ethers are often employed in reactions requiring elevated temperatures, such as certain Grignard reactions where they can improve yields and stability[1][6].

Potential in Drug Formulation and Delivery

The amphiphilic nature of some glycol ethers (possessing both hydrophilic and hydrophobic characteristics) makes them useful as co-solvents and penetration enhancers in topical and transdermal drug delivery systems. Diethylene glycol monoethyl ether, a related compound, is used in various pharmaceutical dosage forms for these purposes[7][8]. While specific applications for Butyl 2-methoxyethyl ether in this area are not as well-documented, its structural similarity suggests potential for similar utility.

Safety and Handling

As with any chemical, proper handling of Butyl 2-methoxyethyl ether is essential for laboratory safety.

-

Flammability: Butyl 2-methoxyethyl ether is a flammable liquid with a flash point of 25.2 °C[1]. It should be kept away from heat, sparks, and open flames.

-

Toxicity: Glycol ethers as a class can have varying toxicological profiles. Some are known to have reproductive and developmental toxicity[7]. It is crucial to consult the Safety Data Sheet (SDS) for detailed toxicity information and to handle the compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. Containers of Butyl 2-methoxyethyl ether should be dated upon opening and stored in a cool, dark place.

Conclusion

This technical guide has provided a detailed examination of the thermodynamic properties of Butyl 2-methoxyethyl ether, along with established experimental methods for their determination. While a complete set of experimental data for all thermodynamic properties is not currently available, this guide offers a solid foundation of known values and methodologies for their measurement. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a more informed and effective use of this compound in their work.

References

-

LookChem. Butyl 2-methoxyethyl ether. [Link]

-

HNS-MS. Methyl Tert-Butyl Ether. [Link]

-

MDPI. Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part III. [Link]

-

MDPI. Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part II. [Link]

-

MDPI. Study on Estimation Method of Enthalpy of Evaporation Based on Elements and Chemical Bonds. [Link]

-

ResearchGate. Intelligent prediction of heat capacity of polyethylene glycol polymer. [Link]

-

PubMed Central. Development of a predictive model for estimating the specific heat capacity of metallic oxides/ethylene glycol-based nanofluids using support vector regression. [Link]

-

NIST WebBook. Propane, 2-methoxy-2-methyl-. [Link]

-

ResearchGate. Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. [Link]

-

Quora. What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. [Link]

-

Homework.Study.com. Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the.... [Link]

-

A Survey of the Reactivity of Diphenylmagnesium in Polymeric Solvents. [Link]

-

European Patent Office. Process for preparing gringnard reagents in diethylene glycol dibutyl ether - EP 0632043 A1. [Link]

-

PubMed. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Bis(2-methoxyethyl) ether. [Link]

-

CP Lab Safety. BUtyl 2-methoxyethyl ether, 95% Purity, C7H16O2, 1 gram. [Link]

-

ACS Publications. Phosphatase CDC25B Inhibitors Produced by Basic Alumina- Supported One-Pot Gram-Scale Synthesis of Fluorin. [Link]

-

UNIMAS Publisher (UNIPub). Volumetric Properties of Binary Mixtures of 2-Ethoxyethanol and 2-Butoxyethanol with 1,4-Dioxane | Journal of Applied Science & Process Engineering. [Link]

-

PubMed. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. [Link]

- Google Patents. EP0632043B1 - Process for preparing Gringnard reagents in diethylene glycol dibutyl ether.

-

ResearchGate. (PDF) Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0632043B1 - Process for preparing Gringnard reagents in diethylene glycol dibutyl ether - Google Patents [patents.google.com]

- 3. HNS-MS [hns-ms.eu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. data.epo.org [data.epo.org]

- 7. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Discovery and history of Butyl 2-methoxyethyl ether

An In-Depth Technical Guide to Butyl 2-methoxyethyl ether (CAS 13343-98-1)

Introduction

Butyl 2-methoxyethyl ether, identified by the CAS Registry Number 13343-98-1, is an organic compound belonging to the glycol ether family.[1] Specifically, it is classified as an E-series glycol ether, indicating its derivation from an ethylene oxide precursor. This class of compounds is characterized by the presence of both ether and alcohol functionalities (or in this case, two ether linkages), which imparts valuable solvency properties for both polar and non-polar substances. Known by synonyms such as 1-(2-Methoxyethoxy)butane and 2,5-Dioxanonane, this molecule possesses a linear structure combining a butyl group and a methoxyethyl group through an ether linkage.[1][2]

This guide provides a comprehensive overview of Butyl 2-methoxyethyl ether, from its historical context and synthesis to its physicochemical properties and toxicological profile, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Historical Context & Discovery

The specific discovery and first synthesis of Butyl 2-methoxyethyl ether are not prominently documented in historical records. However, its emergence can be understood within the broader context of the development of glycol ethers as industrial solvents. The pioneering work in this field was conducted by the Carbide and Carbon Chemicals Corporation (a division of Union Carbide) in the 1920s.[3] This era saw the commercial introduction of related compounds like "Methyl Cellosolve" (ethylene glycol monomethyl ether) in 1929 and "Butyl Cellosolve" (ethylene glycol monobutyl ether) in 1928.[4]

These solvents were developed to meet the growing demand for formulations with good solvency, higher boiling points, and lower evaporation rates than traditional alcohols and simple ethers.[4] It is highly probable that Butyl 2-methoxyethyl ether was first synthesized during this period of extensive research into the etherification of glycols and their derivatives, even if it did not achieve the same commercial significance as its more famous counterparts.

Part 2: Physicochemical Properties

The molecular structure of Butyl 2-methoxyethyl ether dictates its physical and chemical behavior, making it a colorless liquid with properties characteristic of a diether. Its amphiphilic nature, with a hydrophobic butyl tail and a more hydrophilic methoxyethyl portion, suggests its utility as a solvent or co-solvent in various applications.[5]

| Property | Value | Reference(s) |

| CAS Number | 13343-98-1 | [1] |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| IUPAC Name | 1-(2-methoxyethoxy)butane | [1] |

| Boiling Point | 147 °C at 760 mmHg | [6] |

| Density | 0.843 g/cm³ | [6] |

| Log K_ow_ (Octanol/Water) | 1.27 | |

| Bioaccumulation Factor | Very low potential to bioaccumulate |

Part 3: Synthesis and Mechanism

The most direct and widely adopted method for synthesizing unsymmetrical ethers like Butyl 2-methoxyethyl ether is the Williamson Ether Synthesis .[3] This reaction, first developed by Alexander Williamson in 1850, is a classic example of a bimolecular nucleophilic substitution (S_N_2) reaction.[3][7]

The synthesis involves two primary steps:

-

Deprotonation of an Alcohol : An alcohol is treated with a strong base to form a highly nucleophilic alkoxide ion.

-

Nucleophilic Attack : The alkoxide ion attacks a primary alkyl halide, displacing the halide leaving group to form the ether.[7]

For Butyl 2-methoxyethyl ether, there are two viable Williamson pathways:

-

Pathway A (Preferred) : Reacting sodium 2-methoxyethoxide with a primary butyl halide (e.g., 1-bromobutane). This is the preferred route because the S_N_2 reaction is most efficient with primary alkyl halides, which are less sterically hindered and less prone to competing elimination reactions.[3]

-

Pathway B : Reacting sodium butoxide with 2-methoxyethyl chloride. This pathway is also feasible.

Experimental Protocol: Synthesis via Pathway A

This protocol describes the laboratory-scale synthesis of Butyl 2-methoxyethyl ether from 2-methoxyethanol and 1-bromobutane.

Step 1: Preparation of Sodium 2-Methoxyethoxide

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 2-methoxyethanol (1.0 equivalent) to the flask.

-

Slowly add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred alcohol at 0 °C. Caution: Hydrogen gas is evolved violently. The NaH dispersion should be washed with dry hexane prior to use to remove the mineral oil.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for one hour to ensure complete formation of the sodium 2-methoxyethoxide.

Step 2: S_N_2 Reaction

-

Add 1-bromobutane (1.05 equivalents) dropwise to the alkoxide solution via the dropping funnel.

-

Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

Step 3: Workup and Purification

-

Carefully quench the reaction by slowly adding deionized water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or tert-butyl methyl ether (2 x 50 mL).[8]

-

Combine the organic layers and wash sequentially with 5% aqueous NaOH to remove any unreacted 2-methoxyethanol, followed by a saturated sodium chloride solution (brine).[8]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude product by fractional distillation under atmospheric pressure to yield pure Butyl 2-methoxyethyl ether (Boiling Point: ~147 °C).

Caption: Williamson Ether Synthesis Workflow for Butyl 2-methoxyethyl ether.

Part 4: Industrial Applications & Significance

While glycol ethers as a class are widely used as solvents in paints, coatings, cleaners, and chemical synthesis, specific industrial applications for Butyl 2-methoxyethyl ether are not extensively documented in publicly available literature.[4][9] Its properties suggest it could function effectively as a solvent, particularly where a higher boiling point and specific solvency characteristics are required.

The Maritime Integrated Decision Support Information System (MIDSIS) lists it as a substance transported at sea that falls outside the primary pollution categories (X, Y, or Z), indicating it is considered to present no harm to marine resources upon discharge from tank cleaning. This classification, combined with a lack of prominent use cases, suggests that Butyl 2-methoxyethyl ether is not a high-volume industrial chemical. Its utility may be confined to niche applications or as a chemical intermediate in specialized syntheses.

Caption: Relationship between properties and potential applications.

Part 5: Toxicology and Safety Profile

Specific toxicological data for Butyl 2-methoxyethyl ether is limited. However, its safety profile can be inferred from the well-studied toxicology of related E-series glycol ethers.

Mechanism of Toxicity

The primary concern with E-series glycol ethers is their metabolism in the body. They are metabolized by the enzyme alcohol dehydrogenase to their corresponding alkoxyacetic acids, which are the primary agents of toxicity.[10][11] These metabolites are known to cause reproductive and developmental harm, including testicular damage and teratogenic effects in animal studies.[10] It is hypothesized that Butyl 2-methoxyethyl ether would be metabolized via a similar pathway, potentially yielding methoxyacetic acid, a known reproductive toxicant.[11]

Safety and Handling

Given its chemical structure as an ether, Butyl 2-methoxyethyl ether may be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[12] Therefore, it should be stored in tightly sealed containers, away from ignition sources, and handled in a well-ventilated area.[13] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn during handling.[12]

Conclusion